molecular formula C20H29N3O2 B5613405 (1S*,5R*)-3-{[4-(dimethylamino)phenyl]acetyl}-6-propyl-3,6-diazabicyclo[3.2.2]nonan-7-one

(1S*,5R*)-3-{[4-(dimethylamino)phenyl]acetyl}-6-propyl-3,6-diazabicyclo[3.2.2]nonan-7-one

Cat. No. B5613405
M. Wt: 343.5 g/mol
InChI Key: OUWIMKJNBBEPRR-FUHWJXTLSA-N
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Description

Synthesis Analysis

The synthesis of diazabicyclo[3.3.1]nonane derivatives, closely related to the target compound, involves conformational reorganization influenced by solvent polarity, pH changes, or complexation. These compounds can be embedded in liposomal membranes, serving as molecular switches for stimulus-sensitive liposomal containers (Veremeeva et al., 2019).

Molecular Structure Analysis

Structural and conformational studies of similar derivatives, like 3,7-dimethyl-3,7-diazabicyclo[3.3.1]nonan-9-ol, reveal that these compounds generally adopt a chair-chair conformation with equatorial N-substituents, as determined by NMR spectroscopy and X-ray diffraction (Fernández et al., 1995).

Chemical Reactions and Properties

The chemical reactivity of these compounds varies depending on their structural configuration. They are capable of undergoing various chemical reactions, influenced by their stereochemistry and functional groups. For instance, their ability to be embedded in liposomal membranes suggests a high degree of chemical versatility (Veremeeva et al., 2019).

Physical Properties Analysis

The physical properties of these compounds, such as solubility, melting point, and boiling point, are likely influenced by their molecular structure. The chair-chair conformation and the presence of dimethylamino groups may affect their physical state and interaction with solvents (Fernández et al., 1995).

Chemical Properties Analysis

Chemically, these diazabicyclo[3.3.1]nonane derivatives exhibit properties like conformational reorganization under varying conditions. This suggests potential applications in areas where stimulus-responsive materials are valuable. Their ability to integrate into lipid bilayers further highlights their chemical adaptability and potential for targeted delivery systems (Veremeeva et al., 2019).

properties

IUPAC Name

(1S,5R)-3-[2-[4-(dimethylamino)phenyl]acetyl]-6-propyl-3,6-diazabicyclo[3.2.2]nonan-7-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H29N3O2/c1-4-11-23-18-10-7-16(20(23)25)13-22(14-18)19(24)12-15-5-8-17(9-6-15)21(2)3/h5-6,8-9,16,18H,4,7,10-14H2,1-3H3/t16-,18+/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OUWIMKJNBBEPRR-FUHWJXTLSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C2CCC(C1=O)CN(C2)C(=O)CC3=CC=C(C=C3)N(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCN1[C@@H]2CC[C@H](C1=O)CN(C2)C(=O)CC3=CC=C(C=C3)N(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H29N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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